REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.B(F)(F)F.[CH3:12]COCC.[N+]([C:22]([O:24][CH2:25][CH3:26])=[O:23])(C([O-])=O)=[N-]>CCOCC>[O:7]=[C:4]1[CH2:5][CH2:6][S:1][CH2:12][CH2:2][CH:3]1[C:22]([O:24][CH2:25][CH3:26])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ethyl diazodicarboxylate
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])(C(=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional hour at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 30% potassium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCSCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |